5-(2-Chloro-benzyloxy)-2-methyl-pyridine
Description
5-(2-Chloro-benzyloxy)-2-methyl-pyridine is a pyridine derivative featuring a 2-chlorobenzyloxy substituent at the 5-position and a methyl group at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-methylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-10-6-7-12(8-15-10)16-9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 |
InChI Key |
RMBZYMUOPWDAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of 5-(2-Chloro-benzyloxy)-2-methyl-pyridine, highlighting substituent positions and functional groups:
Key Observations :
- Substituent Position : The 5-position substituent (e.g., benzyloxy vs. chloromethyl) significantly impacts reactivity. For example, 5-(chloromethyl)-2-methylpyridine is highly reactive in nucleophilic substitutions , whereas the benzyloxy group in the target compound may stabilize the ring via resonance .
- Biological Activity : SIB-1893, a 2-methyl-pyridine derivative, demonstrates potent antagonism at mGluR5 receptors, suggesting that this compound could similarly target glutamate receptors if the benzyloxy group enhances binding affinity .
Pharmacological and Chemical Properties
The table below compares pharmacological and chemical data for selected compounds:
Key Findings :
- Reactivity : Chloromethyl derivatives (e.g., 5-(chloromethyl)-2-methylpyridine) are prone to nucleophilic substitution, whereas benzyloxy groups are more stable under acidic conditions .
Preparation Methods
Halogenation of Pyridone Intermediates
Patents and describe the halogenation of dihydropyridones to form dihalo intermediates. For example, 5-methyl-3,4-dihydro-2(1H)-pyridone undergoes chlorination with agents like chlorine gas or sulfuryl chloride to yield 2-oxo-5-methyl-5,6-dichloropiperidine (Fig. 1A). This intermediate is subsequently dehydrohalogenated at 100–170°C to form 2-chloro-5-methylpyridine.
Adaptation for Target Compound :
To introduce a benzyloxy group at position 5, a hydroxylated pyridine intermediate (e.g., 5-hydroxy-2-methylpyridine) could be synthesized. Halogenation at position 5 followed by nucleophilic substitution with 2-chloro-benzyl alcohol might achieve the desired structure. However, direct hydroxylation of 2-methylpyridine is non-trivial and may require protective group strategies.
Chlorination and Solvent Systems
High-Boiling Solvents in Chlorination
Patent highlights the use of high-boiling solvents such as 1,2,4-trichlorobenzene for chlorination reactions. These solvents facilitate reactions at elevated temperatures (80–130°C) while minimizing decomposition. For example, phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene efficiently chlorinates dihalo compounds to form 2-chloro-5-methylpyridine.
Application to Target Synthesis :
A similar solvent system could stabilize intermediates during the coupling of 2-chloro-benzyl chloride with a hydroxylated pyridine precursor.
Alternative Pathways via Amination and Cyclization
Condensation of Aldehydes and Acrylic Esters
Patent outlines a method where propionaldehyde and acrylic ester condense to form 4-formylpentanoate ester, which is aminated to yield dihydropyridone intermediates. While this pathway is specific to 2-chloro-5-methylpyridine, analogous strategies could be explored for constructing the pyridine core of the target compound.
Modified Approach :
Substituting propionaldehyde with a benzyloxy-containing aldehyde might enable the incorporation of the 2-chloro-benzyloxy group during cyclization. However, steric and electronic factors could hinder this route.
The table below summarizes critical parameters from the referenced patents that could inform the synthesis of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-Chloro-benzyloxy)-2-methyl-pyridine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the benzyloxy intermediate via nucleophilic substitution between 2-hydroxypyridine derivatives and 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C). (2) Chloromethylation using formaldehyde and HCl gas, followed by purification via column chromatography. Intermediates are characterized using -/-NMR, FT-IR, and GC-MS to confirm functional groups and regioselectivity .
Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) resolve molecular geometry. -NMR is critical for verifying the benzyloxy group’s position (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS are standard. A purity threshold of >95% is recommended for biological assays .
Advanced Research Questions
Q. How can reaction conditions for chloromethylation be optimized to address low yields or side-product formation?
- Methodological Answer :
- Parameter Optimization : Use a Design of Experiments (DoE) approach to test variables: HCl concentration (20–37%), reaction time (4–24 hr), and temperature (40–80°C). Kinetic studies via in-situ FT-IR can monitor intermediate formation.
- Side-Product Mitigation : Impurities like over-chlorinated byproducts are minimized by controlling stoichiometry (formaldehyde:pyridine = 1.2:1) and using scavengers (e.g., Na₂SO₃) .
Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives?
- Methodological Answer :
- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays.
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to validate binding modes against target receptors (e.g., GABAₐ or nicotinic acetylcholine receptors). Cross-validate with mutagenesis studies to identify critical binding residues .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G* level to calculate activation energies for possible reaction pathways (e.g., nucleophilic attack at C-3 vs. C-5).
- Electrostatic Potential Maps : Visualize charge distribution to identify electrophilic centers prone to substitution. For example, the chloromethyl group’s electron-withdrawing effect directs nucleophiles to the pyridine ring’s meta-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
